Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 379236-49-4
VCID: VC4805907
InChI: InChI=1S/C22H21N3O4S3/c1-5-28-22(27)18-14(15-7-6-11(2)29-15)8-30-21(18)25-16(26)9-31-19-17-12(3)13(4)32-20(17)24-10-23-19/h6-8,10H,5,9H2,1-4H3,(H,25,26)
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CSC3=NC=NC4=C3C(=C(S4)C)C
Molecular Formula: C22H21N3O4S3
Molecular Weight: 487.61

Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate

CAS No.: 379236-49-4

Cat. No.: VC4805907

Molecular Formula: C22H21N3O4S3

Molecular Weight: 487.61

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate - 379236-49-4

Specification

CAS No. 379236-49-4
Molecular Formula C22H21N3O4S3
Molecular Weight 487.61
IUPAC Name ethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
Standard InChI InChI=1S/C22H21N3O4S3/c1-5-28-22(27)18-14(15-7-6-11(2)29-15)8-30-21(18)25-16(26)9-31-19-17-12(3)13(4)32-20(17)24-10-23-19/h6-8,10H,5,9H2,1-4H3,(H,25,26)
Standard InChI Key JJQXWVLONLOGII-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CSC3=NC=NC4=C3C(=C(S4)C)C

Introduction

Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological and pharmaceutical applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed examination of the compound's structure, synthesis, properties, and potential applications.

Structural Details

Molecular Formula: C20_{20}H20_{20}N4_{4}O4_{4}S3_{3}

Molecular Weight: Approximately 480.59 g/mol

Core Functional Groups:

  • Thienopyrimidine scaffold

  • Amide linkage

  • Furan and thiophene rings

  • Ethyl ester group

The molecule contains multiple heteroatoms (N, O, S), contributing to its chemical reactivity and biological activity.

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the Thienopyrimidine Core: This is achieved through cyclization reactions involving thiophene derivatives and urea or guanidine-based reagents.

  • Thioether Formation: A nucleophilic substitution reaction introduces the sulfur atom linked to the thienopyrimidine core.

  • Amide Bond Formation: Acetylation reactions are used to attach the acetamido group.

  • Final Coupling: The furan and thiophene moieties are introduced through esterification or other coupling reactions.

Biological Relevance

Potential Applications:

  • Anti-inflammatory Activity: The thienopyrimidine framework has been studied for its role in inhibiting enzymes like 5-lipoxygenase (5-LOX), a key mediator in inflammation pathways.

  • Antimicrobial Properties: Compounds with sulfur-containing heterocycles often exhibit antibacterial and antifungal activities.

  • Anticancer Potential: The ability to interact with DNA or inhibit specific enzymes makes such derivatives candidates for anticancer therapies.

Mechanism of Action:
The compound's activity may stem from its ability to bind to biological targets via hydrogen bonding, π-stacking interactions, or coordination with metal ions in enzyme active sites.

Analytical Characterization

Techniques Used:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

  • X-ray Crystallography: Provides detailed information on molecular geometry and crystal packing.

Comparative Data Table

FeatureEthyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)...Related Thienopyrimidines
Biological TargetEnzymes like 5-LOXSimilar
SolubilityOrganic solventsComparable
Synthesis ComplexityModerateVaries
ApplicationsAnti-inflammatory, antimicrobialOverlapping

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